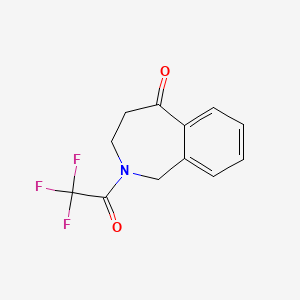

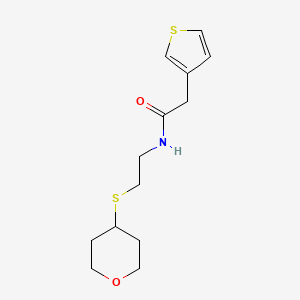

![molecular formula C20H21N5O4 B2577217 6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034413-00-6](/img/structure/B2577217.png)

6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

カタログ番号 B2577217

CAS番号:

2034413-00-6

分子量: 395.419

InChIキー: VCZHSCKZKFGEFK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds .

Synthesis Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones can be synthesized from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d:6,5-d′]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives .Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones can undergo an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .科学的研究の応用

Anti-Fibrosis Activity

- Synthesis and Anti-Fibrosis Activity : Novel heterocyclic compounds, including pyrimidine derivatives similar to the specified chemical, were synthesized and evaluated for anti-fibrotic activities. These compounds showed promising results in inhibiting the expression of collagen and hydroxyproline content, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).

Antibacterial Activity

- Synthesis and Antibacterial Activity of Pyrimidine Derivatives : A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to the specified chemical, were prepared and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).

Inhibition of P450 Enzymes

- Inhibition of Human P450 Enzymes : Nicotinic acid and nicotinamide, compounds related to the specified chemical, have been studied for their ability to inhibit human P450 enzymes. This research is relevant for understanding the metabolic interactions and potential drug interactions of similar compounds (Gaudineau & Auclair, 2004).

Nicotinamide in Cosmetic Science

- Biologic Actions of Nicotinamide in Cosmetic Science : Nicotinamide, which shares a pyridine moiety with the specified chemical, is involved in various oxidation-reduction reactions and acts as an antioxidant. It has gained interest in the prevention and treatment of several skin diseases, highlighting the potential dermatological applications of related compounds (Otte, Borelli, & Korting, 2005).

Electron Attachment Studies

- Dissociative Electron Attachment to Nicotinamide : Studies on nicotinamide involving dissociative electron attachment, which is relevant for understanding the chemical behavior of similar pyridine-containing compounds in biological systems (Ziegler et al., 2021).

作用機序

特性

IUPAC Name |

6-cyclopentyloxy-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c26-18(13-7-8-16(23-12-13)29-14-4-1-2-5-14)22-10-11-25-19(27)15-6-3-9-21-17(15)24-20(25)28/h3,6-9,12,14H,1-2,4-5,10-11H2,(H,22,26)(H,21,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZHSCKZKFGEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

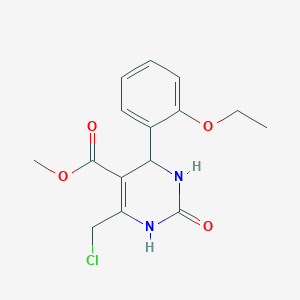

![(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2577134.png)

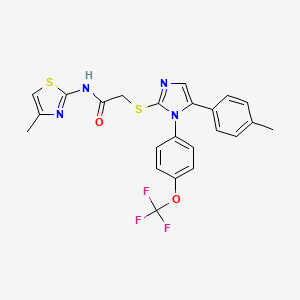

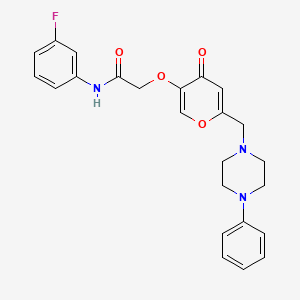

![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)

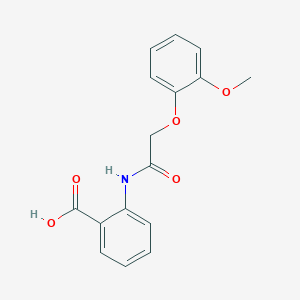

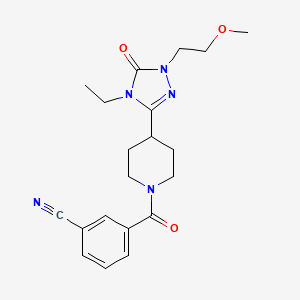

![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)

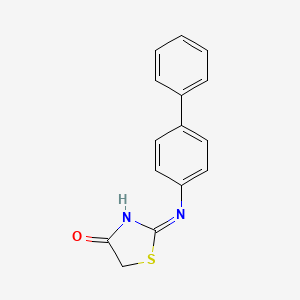

![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)